molecular formula C18H21N3O5S B2810050 2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 1110893-52-1

2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone

Cat. No. B2810050
M. Wt: 391.44
InChI Key: BVFKEZJTFCKYLC-UHFFFAOYSA-N
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Description

The compound “2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The oxazole ring in this compound is substituted at the 3-position with a methyl group and at the 5-position with an oxyacetyl group . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. This piperazine ring is substituted at the 1-position with a sulfonylphenylethenyl group .


Molecular Structure Analysis

The molecular structure of “2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone” is quite complex. It contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, and 5 aromatic bonds . The molecule also contains 1 five-membered ring (oxazole), 1 primary amide (aliphatic), 1 aromatic ether, and 1 isoxazole .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Efficient Synthesis Techniques

Researchers have developed efficient microwave-mediated synthesis techniques for benzothiazole- and benzimidazole-based heterocycles. These compounds serve as versatile building blocks for the construction of various novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as other heterocyclic compounds pendent to benzothiazole and benzimidazole ring systems (Darweesh, Mekky, Salman, & Farag, 2016).

Antibacterial and Antifungal Activities

The synthesis of 3-heteroarylthioquinoline derivatives has shown significant in vitro activity against Mycobacterium tuberculosis. Such studies highlight the potential of similar compounds in developing treatments against bacterial and fungal infections (Chitra et al., 2011).

Antimicrobial Properties

New arylsulfonamide-based quinolines have been synthesized and evaluated for their antimicrobial activities against a series of bacteria and fungi. This research underscores the potential of these compounds in addressing infectious diseases (Kumar & Vijayakumar, 2017).

Future Directions

Oxazole derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis and biological evaluation of new oxazole derivatives, including “2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone”. Additionally, more studies are needed to understand the specific chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards associated with this compound.

properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-15-13-17(19-26-15)25-14-18(22)20-8-10-21(11-9-20)27(23,24)12-7-16-5-3-2-4-6-16/h2-7,12-13H,8-11,14H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFKEZJTFCKYLC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)OCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)OCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methyl-1,2-oxazol-3-yl)oxy]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one

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